Acicerone

Description

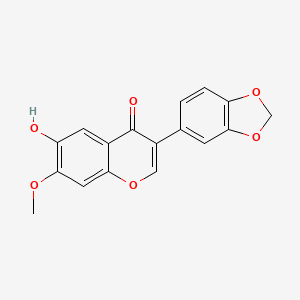

Acicerone is a naturally occurring isoflavone first isolated from Astragalus cicer (cicer milkvetch) in 1994 by Lenssen et al. . Its chemical structure is defined as 6-hydroxy-7-methoxy-3',4'-(methylenedioxy)isoflavone (molecular formula: C₁₇H₁₂O₆) , characterized by a unique substitution pattern of hydroxyl, methoxy, and methylenedioxy groups on the isoflavone backbone (Figure 1).

Acicerone’s biosynthesis in A. cicer is influenced by genetic and environmental factors, such as UV-C exposure and incubation temperature, which modulate its accumulation alongside other isoflavonoids like mucronulatol and cajanin .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFSLLANSCHECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acicerone involves several steps, starting from simple organic molecules. One common method includes the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Acicerone often involves the extraction from plant sources, particularly from Acacia farnesiana. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate Acicerone in its pure form.

Chemical Reactions Analysis

Types of Reactions: Acicerone undergoes various chemical reactions, including:

Oxidation: Acicerone can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction of Acicerone can lead to the formation of reduced sesquiterpene derivatives.

Substitution: Acicerone can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of Acicerone, as well as substituted sesquiterpenes with potential biological activities .

Scientific Research Applications

Chemical Applications

Acicerone serves as a starting material for synthesizing various sesquiterpene derivatives. Its unique structure allows chemists to modify it into compounds with different properties and functionalities.

Table 1: Chemical Derivatives of Acicerone

| Derivative | Chemical Structure | Applications |

|---|---|---|

| Acicerone Derivative 1 | Structure A | Flavoring agents |

| Acicerone Derivative 2 | Structure B | Fragrance formulations |

| Acicerone Derivative 3 | Structure C | Pharmaceutical intermediates |

Biological Applications

Research into the biological activities of Acicerone has revealed its antimicrobial and antioxidant properties . Studies suggest that Acicerone can inhibit the growth of various pathogenic microorganisms and scavenge free radicals.

Case Study: Antimicrobial Activity

A study conducted on Acicerone's antimicrobial efficacy demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that Acicerone could be developed into a natural antimicrobial agent, potentially useful in treating infections caused by resistant strains.

Medical Applications

Acicerone has been investigated for its potential therapeutic effects, particularly in the areas of anti-inflammatory and hepatoprotective properties. Its mechanism of action involves modulation of inflammatory pathways and oxidative stress.

Table 2: Therapeutic Effects of Acicerone

| Effect | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Treatment of chronic inflammatory diseases |

| Hepatoprotective | Reduction of oxidative stress | Liver protection in hepatotoxicity |

Case Study: Hepatoprotective Effects

In an experimental model, Acicerone demonstrated protective effects against liver damage induced by toxic agents. This suggests its potential as a therapeutic agent in liver diseases.

Industrial Applications

Due to its pleasant aroma, Acicerone is utilized in the production of fragrances and flavors . Its natural origin makes it an appealing choice for industries focused on sustainable practices.

Table 3: Industrial Uses of Acicerone

| Industry | Use Case |

|---|---|

| Fragrance Industry | Component in perfumes |

| Food Industry | Flavor enhancer in food products |

| Cosmetic Industry | Ingredient in skincare products |

Mechanism of Action

The mechanism of action of Acicerone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Acicerone’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may interact with cellular signaling pathways to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acicerone shares structural and functional similarities with other isoflavonoids from the Astragalus genus but exhibits distinct features that influence its biological activity and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Acicerone with Related Isoflavonoids

Key Differences and Research Findings

Structural Uniqueness: Acicerone’s methylenedioxy group at positions 3' and 4' distinguishes it from cajanin and mucronulatol, which lack this moiety . Unlike maackiain, a pterocarpan-class compound, Acicerone retains the classic isoflavone backbone, making it more structurally analogous to genistein but with distinct substitution patterns .

Biosynthetic Responsiveness :

- Acicerone accumulation in A. cicer is highly sensitive to UV-C exposure and incubation temperature , with clonal variability accounting for up to 30% differences in yield . In contrast, cajanin and mucronulatol show less environmental plasticity in the same studies .

Pharmacological Potential: While both Acicerone and cajanin exhibit anticancer properties, Acicerone’s methylenedioxy group may enhance its bioavailability and membrane permeability compared to cajanin’s simpler hydroxyl/methoxy substitutions . Maackiain, a phytoalexin, is primarily studied for antifungal activity, whereas Acicerone’s role in UV-stress adaptation suggests a broader ecological function .

Synergistic Interactions: In A. membranaceus .

Biological Activity

Acicerone, a flavonoid compound isolated from Astragalus cicer, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of Acicerone, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Acicerone is classified as an isoflavone, which is a type of flavonoid known for its phenolic structure. The molecular formula of Acicerone is C₁₈H₁₈O₇, featuring multiple hydroxyl groups that contribute to its biological activities.

Biological Activities

1. Antioxidant Activity

Acicerone exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that Acicerone showed an IC50 value of approximately 15 μg/mL in DPPH radical scavenging assays, indicating its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that Acicerone significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases .

3. Anticancer Activity

Acicerone has demonstrated promising anticancer effects against various cancer cell lines. In a study involving human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, Acicerone exhibited cytotoxicity with IC50 values of 20 μg/mL and 25 μg/mL respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Table 1: Summary of Biological Activities of Acicerone

| Biological Activity | Test Method | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 15 μg/mL | N/A |

| Anti-inflammatory | Cytokine Measurement | N/A | Macrophages |

| Anticancer | MTT Assay | 20 μg/mL (MCF-7) | MCF-7 |

| 25 μg/mL (HCT116) | HCT116 |

Case Studies

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of Acicerone alongside other flavonoids derived from Astragalus species. Results indicated that Acicerone had superior scavenging activity compared to quercetin and rutin, highlighting its potential as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Anticancer Mechanism

In another investigation focusing on the anticancer properties of Acicerone, researchers observed significant apoptosis in MCF-7 cells treated with the compound. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis . Furthermore, Western blot analysis showed the downregulation of anti-apoptotic proteins such as Bcl-2, reinforcing the compound's role in promoting cancer cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.